HDAC1 Inhibition: Comparative Activity of 1-(5-Methyl-1H-pyrrol-3-yl)ethanone Against a Reference Inhibitor
In a biochemical assay measuring inhibition of human recombinant HDAC1, 1-(5-Methyl-1H-pyrrol-3-yl)ethanone exhibits an IC₅₀ of 190 nM [1]. This value positions the compound as a moderately potent HDAC1 inhibitor, providing a defined benchmark for further optimization [1]. While it is less potent than advanced clinical candidates (e.g., Entinostat, IC₅₀ ~ 200-500 nM for HDAC1/3 [2]), its activity is notable for a low molecular weight (MW=123.15) fragment, offering a high ligand efficiency starting point.
| Evidence Dimension | In vitro potency: HDAC1 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 190 nM |
| Comparator Or Baseline | Entinostat (MS-275): IC₅₀ = 200-500 nM (HDAC1) |
| Quantified Difference | Target compound is within the same order of magnitude as a clinical-stage comparator, but with a significantly lower molecular weight (123.15 vs. 376.41 g/mol). |
| Conditions | Biochemical assay with human recombinant HDAC1 using a fluorogenic substrate. |
Why This Matters
This data provides a quantitative benchmark for HDAC1 inhibitory activity, which is essential for researchers screening for new epigenetic modulator scaffolds or seeking to validate a chemical series.
- [1] BindingDB. (2021). BDBM50539769 (CHEMBL4637423). View Source
- [2] Khan, N., et al. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 409(2), 581-589. View Source
